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Compound of Interest |

Compound Name: 2-(2-Methyl-indol-1-YL)-ethanol
CAS No.: 947016-30-0
Cat. No.: B3173514
. J

Strategic Profiling, Mechanistic Synthesis, and Analytical Validation

Executive Summary

The compound 2-(2-Methyl-indol-1-yl)-ethanol (CAS: 947016-30-0) is a highly versatile N-
alkylated indole building block utilized extensively in medicinal chemistry and advanced organic
synthesis . By functionalizing the N1 position of the indole core with a primary alcohol,
researchers unlock a critical synthetic handle for downstream derivatization, enabling the
construction of complex spirooxindoles, kinase inhibitors, and antitubercular agents. This
whitepaper provides an authoritative, self-validating framework for the synthesis,
physicochemical profiling, and analytical verification of this essential intermediate.

Physicochemical Profiling & Structural Data

Understanding the quantitative properties of 2-(2-Methyl-indol-1-yl)-ethanol is paramount for
predicting its behavior in chromatographic systems and biological assays. The following table
summarizes its core metrics and the causality behind their relevance in drug development
workflows.
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Property

Value

Causality / Relevance in
Synthesis

CAS Number

947016-30-0

Unique identifier for
procurement and spectral

cross-referencing.

Molecular Formula

C11H13NO

Dictates mass spectrometric
target (Theoretical m/z 176.1
[M+H]).

Molecular Weight

175.23 g/mol

Essential for precise
stoichiometric calculations

during derivatization.

Hydrogen Bond Donors

1 (-OH)

Provides a reactive
nucleophilic handle for

esterification or azidation.

Hydrogen Bond Acceptors

1 (-OH)

Influences the solubility profile
and reverse-phase HPLC

retention time.

Steric Profile

2-Methyl substitution

Imposes steric hindrance at
N1, requiring elevated

activation energy for SN2.

Solubility

DMF, DMSO, CH3CN, EtOAc

Guides solvent selection for
both liquid-liquid extraction and

mobile phases.

Mechanistic Synthesis: The Self-Validating

Workflow

The most robust method for synthesizing 2-(2-Methyl-indol-1-yl)-ethanol is the N-alkylation of

2-methylindole using 2-bromoethanol. As a Senior Application Scientist, it is critical to

understand the why behind the reagents: while strong bases like Sodium Hydride (NaH) are

often used for indole alkylation, they can prematurely deprotonate the hydroxyl group of 2-
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bromoethanol, leading to unwanted epoxide formation or polymerization. Therefore, Potassium
Carbonate (K2CO:s) in Acetonitrile (CH3CN) is selected as a milder, highly selective alternative .

2-Methylindole Base Addition K2CO3/ CH3CN - HCO3-, - K+ Indolide Anion
(Nucleophile Precursor) (Mild Deprotonation) (Active Nucleophile) %ﬂaek»
; 2-(2-Methyl-indol-1-yl)-ethanol
2-Bromoethanol - Dsplacement (Target Scaffold)

(Alkylating Agent)

Click to download full resolution via product page

Mechanistic logic of the N-alkylation workflow yielding 2-(2-Methyl-indol-1-yl)-ethanol.

Step-by-Step Protocol: N-Alkylation of 2-Methylindole

This protocol is designed as a self-validating system, ensuring quality control at every phase.
o Step 1: Preparation of the Indolide Anion

o Action: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 2-
methylindole (1.0 eq) in anhydrous CHsCN (0.5 M concentration). Add finely powdered,
anhydrous K2COs (3.0 eq).

o Causality: CHsCN (b.p. 82 °C) provides an ideal polar aprotic environment that solvates
the potassium cation, leaving the carbonate anion highly active for deprotonation without
degrading the reagents.

o Validation Checkpoint 1: The suspension should remain easily stirrable. A slight color shift
to a pale yellow/brown indicates the successful generation of the indolide anion.

o Step 2: Electrophilic Addition via SN2

o Action: Add 2-bromoethanol (1.5 eq) dropwise to the stirring mixture. Elevate the
temperature to reflux (80-82 °C) and maintain for 12-14 hours.

o Causality: The primary alkyl bromide undergoes a classic SN2 displacement. Refluxing is
mandatory because the adjacent 2-methyl group on the indole ring creates steric bulk,
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raising the activation energy required for the N1 attack.

o Validation Checkpoint 2: Monitor via Thin Layer Chromatography (TLC) using
Hexane:EtOAc (7:3). The reaction is complete when the starting material (Rf ~0.6) is fully
consumed and replaced by a more polar, UV-active product spot (Rf ~0.3).

o Step 3: Quench and Phase Separation

o Action: Cool the reaction to room temperature. Quench with distilled water to dissolve
inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined
organic layers with brine and dry over anhydrous Naz2SOa.

o Validation Checkpoint 3: Phase separation must be sharp. If an emulsion forms, it can be
broken by adding additional saturated NaCl (brine), validating that the aqueous layer is
fully saturated.

o Step 4: Chromatographic Purification

o Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via
silica gel flash chromatography using a gradient elution (Hexane to Hexane:EtOAc 1:1).

o Validation Checkpoint 4: Fractions containing the pure product will show a single, distinct
spot on TLC. Evaporation yields the purified 2-(2-Methyl-indol-1-yl)-ethanol as a viscous
oil or low-melting solid.

Analytical Validation System

To guarantee scientific integrity and trustworthiness before utilizing the compound in
downstream synthesis, the batch must pass a rigorous analytical suite:

» High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column
using a gradient of Water (0.1% TFA) and Acetonitrile. The core indole chromophore ensures
strong UV absorbance at 254 nm. A purity of >98% (Area Under Curve) must be validated.

e Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in
positive mode must yield a dominant molecular ion peak at m/z 176.1 [M+H]*.

» Nuclear Magnetic Resonance (NMR) Elucidation:
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o H NMR (CDCIs, 400 MHz): The spectrum must show a diagnostic triplet for the N-CH:z
protons (~4.2 ppm) and a triplet for the adjacent O-CH:z protons (~3.9 ppm). The 2-methyl
group will appear as a sharp singlet (~2.4 ppm). The critical self-validation marker is the
complete absence of the N-H proton signal (typically >8.0 ppm in unsubstituted indoles),
confirming successful N-alkylation.

o 13C NMR (CDCls, 100 MHz): The aliphatic carbons of the ethanol moiety provide distinct
shifts (~45 ppm for N-CHz, ~61 ppm for O-CH3), validating the structural framework.

Downstream Pharmacological Applications

The terminal hydroxyl group of 2-(2-Methyl-indol-1-yl)-ethanol serves as a highly versatile
synthetic handle for drug development professionals.
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Downstream derivatization pathways for 2-(2-Methyl-indol-1-yl)-ethanol.

o Antitubercular Agents: Conversion of the hydroxyl group to a leaving group (via tosylation)
followed by azidation enables CUAAC (Copper-catalyzed Alkyne-Azide Cycloaddition) click
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chemistry. This yields 1,2,3-triazole hybrids that exhibit potent activity against Mycobacterium
tuberculosis.

Spirooxindoles in Oncology: Oxidation of the primary alcohol to an aldehyde (e.g., via Swern
oxidation) sets the stage for complex oxidative rearrangements. This pathway forms
spirooxindoles—yprivileged, three-dimensional scaffolds heavily utilized in modern anticancer
drug discovery .
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3173514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

